molecular formula C12H18ClN3O2S B2707855 6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216743-44-0

6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2707855
CAS No.: 1216743-44-0
M. Wt: 303.81
InChI Key: IDPDZSKSNDKFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3O2S and its molecular weight is 303.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

A study detailed the synthesis of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related systems, showcasing the versatility of thieno[2,3-b]pyridine derivatives in forming complex fused structures. This work underlines the compound's potential as a precursor for a variety of polyheterocyclic systems with diverse applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

Research into the antimicrobial properties of pyridothienopyrimidines and pyridothienotriazines has been conducted, with compounds derived from thieno[2,3-b]pyridine carboxamides displaying significant activity. This indicates a promising area of study for the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Heterocyclic Chemistry Innovations

Innovations in heterocyclic chemistry have been highlighted through the synthesis of thieno[2,3-d:4,5-d′]dipyrimidines, expanding the scope of potential chemical transformations and applications of thieno[2,3-b]pyridine derivatives (Clark & Hitiris, 1984).

Potential Anti-inflammatory Applications

A study explored the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, motivated by the anti-inflammatory properties of structurally related molecules. This research suggests potential therapeutic applications beyond the immediate family of compounds, indicating a broad area of interest for the development of new anti-inflammatory agents (Moloney, 2001).

Antimicrobial Schiff Bases Synthesis

Another study focused on the synthesis of Schiff bases derived from pyridine-2,6-carboxamide, demonstrating significant antimicrobial activity. This research underscores the chemical's utility as a core structure for developing compounds with potential applications in combating microbial infections (Al-Omar & Amr, 2010).

Properties

IUPAC Name

6-methyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S.ClH/c1-3-9(16)14-12-10(11(13)17)7-4-5-15(2)6-8(7)18-12;/h3-6H2,1-2H3,(H2,13,17)(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPDZSKSNDKFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CN(CC2)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.